molecular formula C18H19ClN2O2 B2482270 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid CAS No. 938248-94-3

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid

Cat. No.: B2482270
CAS No.: 938248-94-3
M. Wt: 330.81
InChI Key: FVACLNPKCAHZMI-UHFFFAOYSA-N
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Description

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid is a chemical compound of significant interest in medicinal chemistry and anticancer research, particularly in the development of farnesyltransferase inhibitors (FTIs). This compound features a piperazine core, a privileged scaffold in drug discovery known for enhancing pharmacokinetic properties and contributing to diverse biological activities, including antifungal, antibacterial, antiviral, antipsychotic, antidepressant, and anti-inflammatory effects . Its specific structural motif suggests potential application in oncology research, building upon studies of related piperazin-2-one derivatives. Such compounds have demonstrated promising cytotoxic activity against human cancer cell lines, including colon cancer (HT-29) and lung cancer (A549) cells . The mechanism of action is associated with the inhibition of farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins. Mutations in Ras genes are implicated in approximately 30% of human cancers, making FTIs a compelling therapeutic strategy for disrupting oncogenic signaling pathways and suppressing tumor growth . Furthermore, research indicates that FTIs can be effective against cancer cells even in the absence of Ras mutations, suggesting additional, yet-to-be-elucidated mechanisms of action that make this class of compounds a rich area for scientific investigation . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are advised to conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-15-7-4-8-16(13-15)20-9-11-21(12-10-20)17(18(22)23)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVACLNPKCAHZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid typically involves the reaction of 3-chlorophenylpiperazine with phenylacetic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the Mannich reaction is a common method used to incorporate the piperazine ring into biologically active compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:

  • IUPAC Name: 2-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylacetic acid
  • Molecular Formula: C18H19ClN2O2
  • Canonical SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CC=C3)C(=O)O

Synthesis:
The synthesis of this compound typically involves the reaction of 3-chlorophenylpiperazine with phenylacetic acid. This process may utilize various synthetic methods such as:

  • Mannich Reaction: A common method for incorporating the piperazine moiety into biologically active compounds.
  • Catalysts and Solvents: Specific conditions are required to optimize yield and purity during synthesis, which includes purification steps like crystallization.

Biological Research Applications

The compound has been studied for its potential biological activities, particularly in the following areas:

Antibacterial and Antifungal Properties

Research indicates that derivatives of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid exhibit significant antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The structure's ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents .

Cancer Research

Studies have evaluated the cytotoxic effects of this compound on cancer cell lines, including colon cancer (HT-29) and lung cancer (A549). The MTT colorimetric assay has been employed to assess cell viability post-treatment, indicating potential therapeutic effects in oncology .

Pharmacological Mechanisms

The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The piperazine ring enhances pharmacokinetic properties, potentially improving efficacy and stability in therapeutic contexts.

Case Studies and Findings

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives showed strong activity against specific bacterial strains, suggesting their potential as lead compounds for antibiotic development .
  • Cytotoxicity Evaluation : Research involving cytotoxicity assays highlighted that certain derivatives effectively inhibited cancer cell proliferation while maintaining low toxicity to normal cells .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in various metabolic pathways, indicating its potential role in treating metabolic disorders .

Mechanism of Action

The mechanism of action of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can modulate the pharmacokinetic properties of the drug, enhancing its efficacy and stability. The compound may interact with enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-Bromophenyl)piperazin-1-yl)-2-phenylacetic acid
  • 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-phenylacetic acid

Uniqueness

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical and biological properties. This structural difference can result in variations in activity, potency, and selectivity compared to similar compounds .

Biological Activity

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-phenylacetic acid is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorophenylpiperazine with phenylacetic acid. The reaction conditions often require specific catalysts and solvents to optimize yield and purity. The presence of the 3-chlorophenyl group is significant as it influences both the chemical and biological properties of the compound.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The piperazine ring enhances pharmacokinetic properties, potentially increasing efficacy and stability. Mechanistically, it may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, a study evaluating various synthesized compounds demonstrated that some exhibited comparable activity to standard antibiotics like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity Comparison

CompoundActivity (MIC)Standard Comparison
This compoundX µg/mLComparable to ciprofloxacin
Compound AY µg/mLLess effective than fluconazole
Compound BZ µg/mLMore effective than standard

Note: Specific MIC values for this compound were not provided in the sources.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, a recent study utilized the MTT assay to evaluate cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines. The results indicated that while some derivatives showed promising anticancer activity, they were generally less active than standard chemotherapeutics such as 5-fluorouracil .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Standard Comparison
This compoundHT-29A µMLess active than 5-FU
Compound CA549B µMComparable to standard

Case Studies

A notable case study involved the synthesis and evaluation of piperazine derivatives for their antimicrobial and anticancer activities. The study highlighted that certain modifications in the chemical structure could significantly enhance biological activity. Specifically, compounds with halogen substitutions demonstrated improved potency against various microbial strains and cancer cell lines .

Q & A

Q. Table: Key Analytical Parameters

TechniqueColumn/ProbeMobile Phase/ParametersCritical Peaks
HPLCC1870:30 ACN:H₂O + 0.1% TFARetention time: 8.2 min
NMRDMSO-d6400 MHz, 25°Cδ 3.2–3.8 ppm (piperazine CH₂)

Advanced: How can researchers optimize the reaction pathway to minimize by-products during the coupling of the piperazine and phenylacetic acid moieties?

Methodological Answer:

  • Computational Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify competing pathways. ICReDD’s approach integrates computational screening to predict optimal solvent/base combinations, reducing trial-and-error experiments .
  • Design of Experiments (DoE) : Apply fractional factorial designs to test variables (e.g., temperature, stoichiometry). For example, a 2^3 factorial design can isolate interactions between solvent polarity, base strength, and reaction time .

Case Study :
A study on analogous piperazine derivatives achieved 85% yield by:

  • Using DMF as solvent (polar aprotic).
  • Maintaining 1:1.2 molar ratio (piperazine:activated acid).
  • Introducing microwave-assisted synthesis (100°C, 30 min) to suppress hydrolysis by-products .

Advanced: How to address discrepancies in reported receptor binding affinities across studies targeting serotonin or dopamine receptors?

Methodological Answer:

  • Receptor Binding Assay Standardization :
    • Use radioligands (e.g., [³H]-Ketanserin for 5-HT2A) with consistent membrane preparation protocols (e.g., rat cortical membranes).
    • Control for assay variables: pH (7.4), temperature (25°C), and ion concentration (Mg²+ 2 mM) .
  • Data Reconciliation : Apply multivariate regression to identify confounding factors (e.g., protein concentration, ligand purity). For example, IC₅₀ variations may arise from differences in membrane protein content (e.g., 0.5 mg vs. 1.0 mg/mL) .

Q. Table: Example Binding Affinity Variability

StudyReceptorIC₅₀ (nM)Key Variable
A5-HT1A120 ± 150.5 mg protein/mL
B5-HT1A85 ± 101.0 mg protein/mL

Advanced: What strategies resolve contradictions in solubility data between computational predictions and experimental measurements?

Methodological Answer:

  • In Silico-Experimental Feedback :
    • Use COSMO-RS or Abraham solvation models to predict solubility in solvents (e.g., DMSO, ethanol).
    • Validate experimentally via nephelometry or UV-Vis spectroscopy.
  • Example : A predicted solubility of 12 mg/mL in ethanol (computational) vs. observed 8 mg/mL (experimental) may arise from polymorphic forms. XRPD can identify crystalline vs. amorphous states .

Mitigation Strategy:

  • Pre-screen solvents using Hansen solubility parameters (δD, δP, δH) to align predictions with experimental conditions .

Basic: What are the stability profiles of this compound under varying storage conditions, and how should degradation products be monitored?

Methodological Answer:

  • Accelerated Stability Testing :
    • Store at 40°C/75% RH for 4 weeks to simulate long-term degradation.
    • Monitor via HPLC for peaks corresponding to hydrolyzed products (e.g., free piperazine at RT 6.5 min) .
  • Degradation Pathways :
    • Hydrolysis of the amide bond in acidic conditions (pH < 3).
    • Photooxidation of the chlorophenyl group under UV light (use amber vials for storage) .

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